7-Bromoisatin

Anticancer Screening Brine Shrimp Lethality Structure-Activity Relationship

C7-bromo isatin with unique regiospecific cross-coupling & anticancer SAR potential (LC₅₀=0.94 μg/mL for bis-derivative) versus 5-substituted analogs. Enables 7-position extension via Suzuki/Stille & 96% nucleophilic addition yield at C3 carbonyl. Distinct reactivity vs 5-/6-substituted isatins.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 20780-74-9
Cat. No. B152703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisatin
CAS20780-74-9
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C2=O
InChIInChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
InChIKeyOCVKSIWBTJCXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoisatin (CAS 20780-74-9): Procurement-Grade Halogenated Isatin Building Block for Regiospecific Derivatization


7-Bromoisatin (CAS 20780-74-9; 7-bromo-1H-indole-2,3-dione) is a halogenated isatin derivative bearing a bromine substituent at the C7 position of the indole-2,3-dione core [1]. As a commercially available heterocyclic building block with typical purity of ≥97% (GC) , it serves as a versatile synthetic intermediate for medicinal chemistry, organic electronics, and materials science applications. The C7 bromine atom enables regiospecific cross-coupling reactions (Suzuki, Stille) [2] while its isatin framework provides a lactam moiety suitable for conjugation extension and pharmaceutical derivatization. Unlike 5-substituted isatin analogs that dominate the literature for biological activity studies, 7-substituted derivatives represent an underexplored chemical space with distinct reactivity and application profiles.

Why 7-Bromoisatin Cannot Be Interchanged with 5-Substituted or Other Halogenated Isatin Analogs


Substitution position on the isatin core critically determines both synthetic utility and biological activity. Bromination at C7 creates a sterically hindered yet synthetically versatile aryl bromide handle positioned ortho to the lactam nitrogen, enabling unique C7-extension pathways via cross-coupling that are inaccessible to 5- or 6-substituted analogs [1]. In biological contexts, the C7-bromo substituent produces markedly different pharmacological outcomes compared to C5-substituted isomers: 7-bromoisatin-derived bis-compounds demonstrate pronounced cytotoxicity (LC₅₀ = 0.94 μg/mL in brine shrimp lethality assays) whereas 5-chloroisatin-derived analogs show only moderate activity [2]. Conversely, for monoamine oxidase B (MAO-B) inhibition, 5-bromoisatin (IC₅₀ = 0.125 μM) substantially outperforms the unsubstituted isatin baseline [3]. These position-specific divergence patterns preclude generic substitution and require evidence-based compound selection aligned with the intended application.

Quantitative Differentiation Evidence: 7-Bromoisatin vs. Positional Isomers and Halogenated Analogs


Cytotoxicity of Furan-Derived Bis-Compounds: 7,7′-Dibromo vs. 5,5′-Dichloro Substitution

The bis-diisatin furan derivative synthesized from 7-bromoisatin (bis-[7,7′]dibromodiisatin[3,3′]furan) demonstrated pronounced cytotoxicity, whereas the analog derived from 5-chloroisatin (bis-[5,5′]dichlorodiisatin[3,3′]furan) exhibited only moderate activity under identical assay conditions [1]. This position-specific activity differential confirms that C7 bromination confers distinct pharmacological properties not replicated by C5 halogenation.

Anticancer Screening Brine Shrimp Lethality Structure-Activity Relationship

MAO-B Inhibition: 5-Bromoisatin Exhibits Superior Potency vs. 7-Substituted Derivatives

In a systematic evaluation of isatin analogs as human MAO inhibitors, 5-bromoisatin (1f) demonstrated potent MAO-B inhibition with IC₅₀ = 0.125 μM, representing a 39-fold improvement over unsubstituted isatin baseline (IC₅₀ = 4.86 μM) [1]. This same study established that C5-substitution is particularly beneficial for MAO-B inhibition [1], a finding that indirectly indicates 7-substituted analogs (including 7-bromoisatin) are less favorable scaffolds for this specific therapeutic target.

Monoamine Oxidase Neurodegenerative Disease Enzyme Inhibition

Regiospecific C7 Arylation via Suzuki/Stille Cross-Coupling: Synthetic Versatility Unique to 7-Halogenated Isatins

7-Bromoisatin enables conjugation extension specifically at the C7 position via Suzuki or Stille cross-coupling reactions, yielding functionalized isatin derivatives that serve as synthons for further transformation [1]. This C7-specific reactivity is distinct from that of 5- or 6-halogenated isatins, which produce substitution patterns with different electronic effects and conjugation characteristics. The study notes that 7,7′-substitution effects on the isoindigo core remain largely unexplored relative to 5,5′- and 6,6′-substituted systems [1].

Cross-Coupling Chemistry Organic Electronics Conjugated Materials

Grignard Reactivity: Quantitative Yield Benchmark for Tertiary Alcohol Formation

Treatment of 7-bromoisatin with excess phenylmagnesium bromide (PhMgBr) affords the corresponding tertiary alcohol 9 in 96% yield . This established reactivity profile provides a reproducible synthetic benchmark for researchers requiring reliable nucleophilic addition to the C3 carbonyl. While direct comparator data for other halogenated isatins under identical conditions is not provided, this high yield establishes a procurement-relevant performance metric.

Organometallic Chemistry Synthetic Methodology Reaction Yield

N5-CAIR Synthetase Inhibition via Substrate Depletion: A Mechanism Not Shared by All Isatin Derivatives

7-Bromoisatin inhibits N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase, an enzyme in de novo purine biosynthesis in microorganisms, through a substrate depletion mechanism . It reacts rapidly and reversibly with 5-aminoimidazole ribonucleotide (AIR), the substrate of N5-CAIR synthetase, effectively reducing substrate availability for the enzyme . The contribution of the C7 bromine substituent to this specific mechanism relative to other halogenated isatins has not been quantitatively established in the available literature.

Antimicrobial Mechanism Purine Biosynthesis Enzyme Inhibition

Commercial Availability and Purity Standardization: 7-Bromoisatin vs. Other Halogenated Isatin Analogs

7-Bromoisatin is commercially available from multiple established chemical suppliers with standardized purity specifications of ≥97% (GC) . TCI Chemicals provides analytical documentation including GC purity (min. 97.0%) and neutralization titration (min. 95.0%) . Pricing at research scale (1g: ~¥60.00 RMB / ~€16.00 EUR; 5g: ~¥180.00 RMB / ~€51.00 EUR) [1] reflects its status as a standard building block rather than a specialty reagent. While 5-bromoisatin (CAS 87-48-9) and 5-chloroisatin (CAS 17630-75-0) are similarly available, the procurement advantage of 7-bromoisatin lies in its specific regioisomeric identity for C7-directed applications.

Chemical Procurement Building Block Availability Purity Specification

Evidence-Backed Application Scenarios for 7-Bromoisatin (CAS 20780-74-9) in Research and Industrial Settings


Synthesis of 7,7′-Disubstituted Isoindigo Derivatives for Organic Photovoltaic (OPV) and Organic Field-Effect Transistor (OFET) Materials

7-Bromoisatin enables C7-position extension via Suzuki or Stille cross-coupling, providing access to 7,7′-disubstituted isoindigo acceptor building blocks whose electronic properties remain underexplored compared to conventional 5,5′- and 6,6′-substituted derivatives [1]. This application is directly supported by the synthetic methodology evidence (Evidence Item 3). For materials scientists developing novel conjugated polymers or small-molecule semiconductors, the steric hindrance and electronic effects of C7-substitution may yield distinct HOMO/LUMO energy levels and charge transport characteristics.

Medicinal Chemistry SAR Exploration at the C7 Position for Cytotoxic/Anticancer Lead Optimization

The pronounced cytotoxicity observed for bis-[7,7′]dibromodiisatin[3,3′]furan (LC₅₀ = 0.94 μg/mL) versus the moderate activity of C5-chlorinated analogs [2] validates 7-bromoisatin as a preferred starting material for anticancer SAR campaigns targeting the 7-position (Evidence Item 1). Researchers should note the inverse SAR for MAO-B inhibition (Evidence Item 2), which demonstrates that 7-bromoisatin is not suitable for that specific target class, underscoring the application-specific nature of regioisomer selection.

Efficient C3 Carbonyl Functionalization via Organometallic Addition in Multi-Step Synthesis

The documented 96% yield for PhMgBr addition to 7-bromoisatin forming tertiary alcohol 9 supports its use in synthetic sequences requiring reliable nucleophilic addition to the C3 carbonyl (Evidence Item 4). This high-yield transformation makes 7-bromoisatin a dependable building block for constructing more complex sp³-enriched frameworks, particularly when the C7 bromine must be preserved for subsequent cross-coupling steps.

Antimicrobial Target Validation: Purine Biosynthesis (N5-CAIR Synthetase) Inhibitor Screening

7-Bromoisatin's demonstrated inhibition of N5-CAIR synthetase via substrate depletion (reversible reaction with AIR) positions it as a tool compound for investigating purine biosynthesis pathways in microorganisms (Evidence Item 5). However, users should note that quantitative comparative data versus other halogenated isatins is not established, making this application suitable for exploratory target validation rather than definitive SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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